molecular formula C14H21NO B2615849 Benzyl-(4-methoxy-cyclohexyl)-amine CAS No. 1353963-97-9

Benzyl-(4-methoxy-cyclohexyl)-amine

Cat. No.: B2615849
CAS No.: 1353963-97-9
M. Wt: 219.328
InChI Key: RTXXIIHHXLVDSV-UHFFFAOYSA-N
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Description

Benzyl-(4-methoxy-cyclohexyl)-amine is an organic compound characterized by the presence of a benzyl group attached to a 4-methoxy-cyclohexyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(4-methoxy-cyclohexyl)-amine typically involves the reaction of benzylamine with 4-methoxy-cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(4-methoxy-cyclohexyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the cyclohexyl ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzyl-(4-methoxy-cyclohexyl)-ketone or benzyl-(4-methoxy-cyclohexyl)-aldehyde.

    Reduction: Formation of more reduced amine derivatives.

    Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Benzyl-(4-methoxy-cyclohexyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl-(4-methoxy-cyclohexyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl-(4-methoxy-cyclohexyl)-ketone
  • Benzyl-(4-methoxy-cyclohexyl)-aldehyde
  • 4-Methoxy-cyclohexyl-benzyl ether

Uniqueness

Benzyl-(4-methoxy-cyclohexyl)-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-4-methoxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXXIIHHXLVDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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